5-isopropyl-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide
描述
5-isopropyl-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide, also known as ITCA-650, is a novel drug candidate that has been developed for the treatment of type 2 diabetes mellitus. It is a long-acting formulation of exenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist that has been shown to improve glycemic control in patients with type 2 diabetes.
作用机制
5-isopropyl-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide works by binding to the GLP-1 receptor on pancreatic beta cells, which stimulates insulin secretion and inhibits glucagon secretion, resulting in improved glycemic control. It also slows down gastric emptying, which leads to a feeling of fullness and reduced food intake.
Biochemical and Physiological Effects:
This compound has been shown to improve glycemic control, reduce body weight, and lower blood pressure in patients with type 2 diabetes. It also has beneficial effects on lipid metabolism, such as reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels.
实验室实验的优点和局限性
One of the main advantages of 5-isopropyl-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide is its long-acting formulation, which allows for once-monthly dosing and improved patient compliance. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its availability for research purposes.
未来方向
There are several potential future directions for the research and development of 5-isopropyl-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the use of this compound in combination with other antidiabetic agents, such as metformin or insulin, to further improve glycemic control in patients with type 2 diabetes. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in different patient populations, such as those with renal impairment or elderly patients. Additionally, the safety and efficacy of this compound in the long-term treatment of type 2 diabetes should be further studied to establish its role in the management of this disease.
科学研究应用
5-isopropyl-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of type 2 diabetes. In a phase II clinical trial, this compound was shown to significantly reduce HbA1c levels and improve fasting plasma glucose levels compared to placebo in patients with type 2 diabetes. In another study, this compound was found to be non-inferior to exenatide once-weekly in terms of glycemic control and body weight reduction.
属性
IUPAC Name |
1-phenyl-5-propan-2-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-10(2)13-12(14(21)17-15-16-8-9-22-15)18-19-20(13)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDUJIZUDIYBDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。